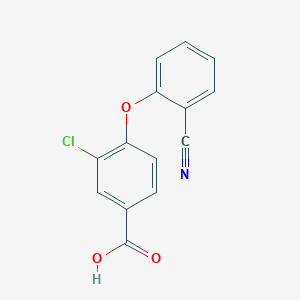

3-Chloro-4-(2-cyanophenoxy)benzoic acid

Overview

Description

3-Chloro-4-(2-cyanophenoxy)benzoic acid is a chemical compound with the molecular formula C14H8ClNO3 and a molecular weight of 273.68 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-Chloro-4-(2-cyanophenoxy)benzoic acid is1S/C14H8ClNO3/c15-11-4-5-13 (10 (6-11)8-16)19-12-3-1-2-9 (7-12)14 (17)18/h1-7H, (H,17,18) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

3-Chloro-4-(2-cyanophenoxy)benzoic acid is a powder at room temperature . The solubility of similar compounds like benzoic acid in water at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .Scientific Research Applications

Plant Growth Regulation

Research by Pybus et al. (1959) investigated the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds structurally related to 3-Chloro-4-(2-cyanophenoxy)benzoic acid. They found that chloro derivatives generally exhibited higher activity as plant growth-regulating substances compared to their methyl counterparts, with specific substitution patterns on the aromatic ring influencing the growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).

Fluorescence Probe Development

Setsukinai et al. (2003) developed novel fluorescence probes for detecting highly reactive oxygen species (hROS), demonstrating the utility of specific benzoic acid derivatives in biological and chemical applications. Although not directly mentioning 3-Chloro-4-(2-cyanophenoxy)benzoic acid, this research highlights the role of benzoic acid derivatives in designing tools for studying oxidative stress and related processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Environmental Chemistry

Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including derivatives similar to 3-Chloro-4-(2-cyanophenoxy)benzoic acid, under UV irradiation. Their findings contribute to understanding the environmental fate of chlorinated aromatic compounds and their potential transformation into less harmful substances (Crosby & Leitis, 1969).

Polymer Science

Research on the synthesis and characterization of polymers doped with benzoic acid and its derivatives, as reported by Amarnath and Palaniappan (2005), sheds light on the potential of using these compounds in advanced material science. Although 3-Chloro-4-(2-cyanophenoxy)benzoic acid is not specifically mentioned, the study underscores the versatility of benzoic acid derivatives in modifying polymer properties (Amarnath & Palaniappan, 2005).

Safety and Hazards

The safety information for 3-Chloro-4-(2-cyanophenoxy)benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

Without specific studies, it’s hard to identify the exact targets of 3-Chloro-4-(2-cyanophenoxy)benzoic acid. Benzoic acid derivatives are often used in the synthesis of pharmaceuticals, including drugs that act on the central nervous system .

Mode of Action

The mode of action of a compound depends on its chemical structure and the target it interacts with. Benzoic acid derivatives can act as weak acids, and can donate a proton in biological systems, which might affect the pH balance .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways that 3-Chloro-4-(2-cyanophenoxy)benzoic acid might affect. Benzoic acid is known to conjugate with glycine in the liver and excreted as hippuric acid .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Benzoic acid derivatives are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the acidity of benzoic acid derivatives can be influenced by the pH of the environment .

properties

IUPAC Name |

3-chloro-4-(2-cyanophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-11-7-9(14(17)18)5-6-13(11)19-12-4-2-1-3-10(12)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWFXICVOGXLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(2-cyanophenoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)

![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)

![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)

![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)

![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)

![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)